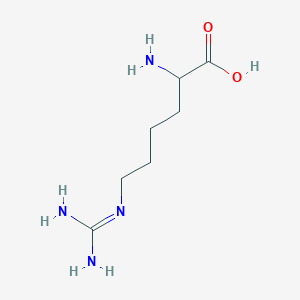

L-Homoarginine

Vue d'ensemble

Description

Il s'agit d'un puissant inhibiteur de la phosphatase alcaline osseuse et hépatique humaine . Ce composé est un métabolite endogène, ce qui signifie qu'il est produit naturellement dans l'organisme. Il a été associé à divers processus physiologiques et pathologiques, notamment les maladies cardiovasculaires .

Applications De Recherche Scientifique

H-HoArg-OH has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It serves as a tool to study enzyme inhibition, particularly alkaline phosphatase.

Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.

Mécanisme D'action

Target of Action

L-Homoarginine primarily targets the Cationic Amino Acid Transporters (CATs) , specifically CAT1, CAT2A, and CAT2B . These transporters play a crucial role in the cellular uptake of this compound . Additionally, this compound is a substrate for Nitric Oxide Synthase (NOS) , specifically endothelial NOS .

Mode of Action

This compound interacts with its targets, the CATs, and is taken up by these transporters . The uptake of this compound by any of the three CATs can be inhibited by L-arginine and Asymmetric Dimethylarginine (ADMA) . As a substrate for NOS, this compound contributes to the production of Nitric Oxide (NO), a potent vasodilator .

Biochemical Pathways

This compound affects the L-arginine-NO pathway . It is a substrate for nitric oxide synthases and arginases . Despite having a lower affinity to these enzymes than L-arginine, this compound may act as an effective inhibitor in the presence of L-arginine . This interaction with the L-arginine-NO pathway has been considered as a possible mechanism to explain its clinical effects .

Pharmacokinetics

It is known that this compound is a substrate of the cationic amino acid transporters cat1, cat2a, and cat2b, which play a key role in its cellular uptake .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It increases nitric oxide supply and improves endothelial functions in the body . Low plasma concentration of this compound is associated with high risks for morbidity and mortality, notably in the renal and cardiovascular systems . In animal models of stroke and obesity, this compound has shown beneficial effects .

Action Environment

It is known that the modulation of this compound in feedstuff may affect the physiological responses and the regulation of the metabolic pathways involved in feed consumption and nutrient digestion .

Analyse Biochimique

Biochemical Properties

L-Homoarginine participates in several biochemical reactions. It is known to increase nitric oxide supply, thereby improving endothelial function. This compound interacts with various enzymes, proteins, and biomolecules. For instance, this compound is a substrate for nitric oxide synthases, which convert it into nitric oxide and homocitrulline . It also interacts with arginases, albeit with lower affinity compared to arginine, potentially acting as an effective inhibitor in the presence of arginine . Additionally, this compound is a substrate for cationic amino acid transporters such as CAT1, CAT2A, and CAT2B, which facilitate its cellular uptake .

Cellular Effects

This compound influences various cellular processes. It has been shown to improve endothelial function by increasing nitric oxide production, which is crucial for vascular health . In the brain, this compound can be detected in significant quantities and is involved in multiple effects on the central nervous system . It also acts as a growth inhibitor for certain microbes, such as Staphylococcus aureus and Escherichia coli, indicating its role in inhibiting specific microbial growth pathways . Furthermore, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism, particularly in cardiovascular and renal systems .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. As a substrate for nitric oxide synthases, this compound is converted into nitric oxide, which plays a vital role in vasodilation and endothelial function . It also inhibits tissue nonspecific alkaline phosphatase, affecting bone and liver-specific enzymes . Additionally, this compound’s interaction with cationic amino acid transporters facilitates its cellular uptake and distribution . These interactions highlight the compound’s role in modulating enzyme activity and cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its levels can increase during pregnancy, indicating a temporal variation in its physiological role . The stability and degradation of this compound in vitro and in vivo settings are crucial for understanding its long-term effects on cellular function. For instance, its role as an inhibitor of alkaline phosphatase enzymes can lead to delayed growth of osteosarcoma tumor cells . These temporal effects underscore the importance of monitoring this compound levels in various experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that supplementation of this compound can have protective effects, such as improved neurological outcomes after experimental stroke . High doses of this compound can be toxic, particularly when targeting specific organs like the liver and kidneys . Understanding the threshold and toxic effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from lysine through reactions similar to those in the urea cycle, with ornithine transcarbamylase being a key enzyme in its production . Another pathway involves arginine:glycine amidinotransferase, which catalyzes the formation of this compound from arginine . These pathways highlight the compound’s role in nitrogen metabolism and its interactions with various enzymes and cofactors.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by cationic amino acid transporters such as CAT1, CAT2A, and CAT2B . These transporters play a crucial role in the cellular uptake and efflux of this compound, influencing its localization and accumulation in different tissues. The selective depletion of this compound from urine while retaining it in plasma indicates a sophisticated transport mechanism .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with specific transporters and enzymes. In the brain, it is synthesized and released from liver and kidney tissues, contributing to its presence in nervous tissue . The compound’s activity and function are affected by its localization within specific cellular compartments, such as the cytoplasm and mitochondria. These targeting signals and post-translational modifications direct this compound to its functional sites within the cell.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de H-HoArg-OH implique généralement la modification de l'arginine. Une méthode courante consiste à faire réagir l'arginine avec du formaldéhyde et du cyanure d'hydrogène, suivie d'une hydrolyse pour obtenir du H-HoArg-OH . Les conditions réactionnelles nécessitent souvent un environnement contrôlé avec des paramètres spécifiques de pH et de température pour garantir l'obtention du produit souhaité.

Méthodes de production industrielle

La production industrielle de H-HoArg-OH implique une synthèse à grande échelle utilisant des méthodes similaires à celles utilisées en laboratoire mais optimisées pour des rendements et une pureté plus élevés. Cela inclut l'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation pour isoler le composé .

Analyse Des Réactions Chimiques

Types de réactions

H-HoArg-OH subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent le convertir en dérivés aminés plus simples.

Substitution : Il peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers acides et bases pour les réactions de substitution . Les conditions impliquent généralement des températures spécifiques, des niveaux de pH et des solvants pour faciliter les réactions.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxo, des dérivés aminés et des composés d'arginine substitués .

Applications de la recherche scientifique

H-HoArg-OH a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Il sert d'outil pour étudier l'inhibition enzymatique, en particulier la phosphatase alcaline.

Industrie : Il est utilisé dans la production de produits pharmaceutiques et comme réactif biochimique.

Mécanisme d'action

H-HoArg-OH exerce ses effets principalement en inhibant la phosphatase alcaline, une enzyme impliquée dans les processus de déphosphorylation. Cette inhibition affecte diverses voies métaboliques, en particulier celles liées aux fonctions osseuses et hépatiques . Les cibles moléculaires comprennent les sites actifs de la phosphatase alcaline, où H-HoArg-OH se lie et empêche l'enzyme de catalyser ses réactions .

Comparaison Avec Des Composés Similaires

Composés similaires

Arginine : Le composé parent de H-HoArg-OH, impliqué dans la synthèse des protéines et divers processus métaboliques.

Lysine : Un autre acide aminé ayant des propriétés structurales similaires mais des fonctions biologiques différentes.

Ornithine : Un composé impliqué dans le cycle de l'urée, structurellement similaire à l'arginine.

Unicité de H-HoArg-OH

H-HoArg-OH est unique en raison de son fort effet inhibiteur sur la phosphatase alcaline osseuse et hépatique, contrairement à d'autres composés similaires qui peuvent ne pas présenter le même niveau d'inhibition . Cela le rend particulièrement précieux dans la recherche axée sur l'inhibition enzymatique et les voies métaboliques associées.

Propriétés

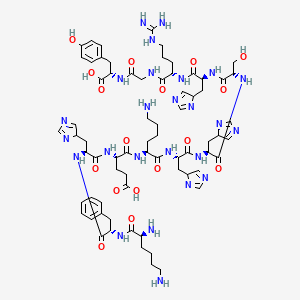

IUPAC Name |

(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOGESRFPZDMMT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=C(N)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926980 | |

| Record name | N~6~-Carbamimidoyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homo-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

156-86-5, 13094-78-5 | |

| Record name | L-Homoarginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-homoarginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~6~-Carbamimidoyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOARGININE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF751CK38I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homo-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213 - 215 °C | |

| Record name | Homo-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate](/img/structure/B1673273.png)